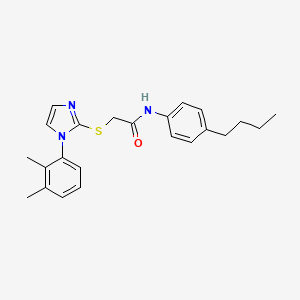

N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-bridged imidazole moiety and a 4-butylphenyl substituent. Structurally, it combines a lipophilic 4-butylphenyl group (enhancing membrane permeability) with a 2,3-dimethylphenyl-substituted imidazole ring, which may influence steric and electronic interactions with biological targets. Its synthesis likely follows established methods for similar thioacetamides, involving coupling reactions (e.g., HATU/DIPEA-mediated amidation) and purification via chromatography or recrystallization .

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-4-5-8-19-10-12-20(13-11-19)25-22(27)16-28-23-24-14-15-26(23)21-9-6-7-17(2)18(21)3/h6-7,9-15H,4-5,8,16H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWKHLDYAJPTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then reacted with a thioacetic acid derivative. The final step involves the coupling of the butylphenyl group to the intermediate product. Key reaction conditions include the use of appropriate solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and controlled temperatures (usually between 0°C and 50°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially altering the electronic properties of the compound.

Substitution: N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is its role as an enzyme inhibitor. The imidazole ring can coordinate with metal ions found in enzyme active sites, allowing the compound to inhibit various enzymes involved in metabolic processes and disease pathways.

Case Study: Inhibition of Aspartic Proteases

Research has demonstrated that compounds similar to N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit inhibitory activity against aspartic proteases, which are implicated in diseases such as malaria and Alzheimer’s disease. The design of inhibitors through combinatorial chemistry has led to the identification of several acylhydrazones with IC50 values ranging from 12.8 to 365 μM against these enzymes .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Its structural features suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Study: Antibacterial Screening

In studies evaluating similar thioacetamides, compounds were screened for their antibacterial activity against various strains of bacteria. Results indicated significant inhibition at concentrations below 100 μg/mL, highlighting the potential for N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide to serve as a lead compound in antibiotic development .

Drug Design and Development

The unique combination of functional groups within N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide positions it as a valuable scaffold in drug design. Its ability to interact with biological targets makes it suitable for modifications aimed at enhancing efficacy and selectivity.

Table: Comparison of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide | Structure | Enzyme inhibitor; antimicrobial |

| 4-Methyl-N-(4-methoxyphenyl)-2-thioacetamide | Structure | Antimicrobial |

| 1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-2-thioacetamide | Structure | Drug design potential |

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions, while the thioacetamide moiety can participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Imidazole Substituents: The target’s 2,3-dimethylphenyl group provides steric bulk and electron-donating effects, contrasting with electron-withdrawing substituents (e.g., 4-bromophenyl in Compound 21 or 4-chlorophenyl in Compound 4 ). Such differences may alter binding affinity to targets like viral entry proteins or enzymes. In , imidazoles with 4,5-dimethyl and p-tolyl/4-nitrophenylamino groups demonstrated cytotoxic activity, suggesting substituent polarity and size critically influence anticancer effects .

Electron-deficient aryl groups (e.g., 2,4-dinitrophenyl in W1 ) may enhance antimicrobial activity via increased electrophilicity, while bulky groups (e.g., benzofuran-5-yl in Compound 21 ) could restrict target accessibility.

Synthesis and Yield :

- High yields (>85%) are common for similar compounds using HATU/DIPEA-mediated coupling , suggesting the target could be synthesized efficiently.

Physicochemical Properties

Biological Activity

N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Butylphenyl group : Contributes to hydrophobic interactions.

- Imidazole ring : Known for its role in biological systems, particularly in enzyme interactions.

- Thioacetamide linkage : Enhances the compound's reactivity and biological profile.

The biological activity of N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions at enzyme active sites, potentially inhibiting their function. This characteristic is particularly relevant in the context of enzyme-related diseases such as cancer and metabolic disorders.

- Antibacterial and Antifungal Properties : The structural features suggest potential activity against various pathogens, possibly through disruption of microbial cell functions.

Anticancer Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interacting with specific molecular pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various bacterial strains. In vitro studies reveal that it exhibits notable activity against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

A series of studies have focused on the compound's ability to inhibit β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. The most potent analogs demonstrated significant inhibition with IC50 values in the low micromolar range, indicating strong potential for further development as a therapeutic agent targeting neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study evaluating the compound's effect on BACE-1, it was found that specific structural modifications led to enhanced binding affinity and selectivity. Docking studies supported these findings by illustrating favorable interactions between the compound and the enzyme's active site .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via coupling reactions involving substituted phenylacetic acid derivatives and heterocyclic amines. A general approach involves:

Reacting a thiol-containing imidazole precursor (e.g., 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol) with a bromo- or chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Purification via recrystallization (methanol/acetone mixtures) or column chromatography.

Key reagents: Carbodiimides (e.g., EDC·HCl) for amide bond formation, dichloromethane as a solvent, and triethylamine as a base .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : To verify proton environments (e.g., acetamide NH at δ ~10 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .

- X-ray crystallography : Resolves torsion angles (e.g., ~61.8° between aryl and imidazole planes) and hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R₂²(8) dimers) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~3300 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Initial screening may include:

- Enzyme inhibition assays : α-Glucosidase or kinase inhibition, using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis monitored at 405 nm) .

- Cytotoxicity assays : MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HCT-116) .

- Dose-response curves : IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:

- Substituent variation : Replace the 4-butylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example, analogs with p-nitrophenyl (9j) showed enhanced α-glucosidase inhibition (IC₅₀ = 1.32 µM) compared to p-tolyl derivatives (9l, IC₅₀ = 2.84 µM) .

- Statistical analysis : Use multivariate regression to correlate logP, polar surface area, and activity .

Q. What computational strategies predict binding modes or pharmacokinetic properties?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into α-glucosidase (PDB: 2ZE0) to identify key interactions (e.g., hydrogen bonds with Asp349) .

- ADMET prediction (SwissADME) : Assess bioavailability (e.g., high GI absorption), cytochrome P450 interactions, and blood-brain barrier permeability .

- MD simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological data across studies?

- Methodological Answer : Contradictions may arise from assay conditions or structural impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.